2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid reflects the compound’s intricate architecture. The parent heterocycle is a 1,3-oxazole ring, a five-membered aromatic system containing oxygen at position 1 and nitrogen at position 3. Substituents are assigned numerical positions based on their attachment points: a carboxylic acid group at position 4, a methyl group at position 5, and a branched alkyl chain at position 2. The alkyl side chain features a tert-butoxycarbonyl (Boc)-protected amine group at the (1R)-configured carbon, followed by a 3-methylbutyl moiety. The stereochemical designation (1R) indicates the absolute configuration of the chiral center, critical for biological interactions and synthetic reproducibility.
This nomenclature adheres to IUPAC prioritization rules, where the oxazole ring serves as the principal chain. The carboxylic acid group receives the lowest possible number (position 4), while the Boc-protected amine side chain is described as a substituent of the oxazole’s position 2. The tert-butoxycarbonyl group, a widely used amine-protecting moiety, is explicitly named to highlight its role in stabilizing the compound during synthetic steps.
Functional Group Analysis and Molecular Topology
The molecule integrates four key functional groups:
- 1,3-Oxazole core : Aromatic and planar, contributing to π-π stacking interactions and metabolic stability.
- Carboxylic acid (-COOH) : Positioned at C4, this group introduces acidity (predicted pKa ~2–3) and enables salt formation or hydrogen bonding.
- Boc-protected amine : The tert-butoxycarbonyl group shields the primary amine, enhancing solubility in organic solvents and preventing undesired nucleophilic reactions.
- Branched alkyl chain : The 3-methylbutyl group at C2 imparts lipophilicity, influencing membrane permeability and pharmacokinetics.
Molecular topology reveals a three-dimensional structure where the oxazole ring’s rigidity contrasts with the flexible alkyl chain. Density functional theory (DFT) models suggest intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl and the oxazole’s nitrogen, stabilizing a planar conformation. Steric hindrance from the Boc group and the 3-methylbutyl branch likely restricts rotation around the C2–N bond, favoring specific dihedral angles in solution.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound are unavailable, analogous structures provide insights. For example, the related 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid (PubChem CID: 83814429) crystallizes in a monoclinic system with hydrogen-bonded dimers between carboxylic acid groups. Similarly, 5-methyl-1,3-oxazole-4-carboxylic acid (CAS 103879-58-9) forms layered structures stabilized by O–H···N interactions.
Conformational analysis of the target molecule suggests:
- The Boc group adopts a trans orientation relative to the oxazole ring to minimize steric clash.
- The 3-methylbutyl chain adopts a staggered conformation, reducing van der Waals repulsion.
- The carboxylic acid group participates in intermolecular hydrogen bonds, as observed in co-crystals of benzoxazole derivatives.
Comparative Analysis with Related Oxazole Carboxylic Acid Derivatives
The target compound’s Boc-protected amine distinguishes it from simpler oxazole carboxylic acids, enabling its use in solid-phase peptide synthesis. In contrast, 4-methyl-1,3-oxazole-5-carboxylic acid serves as a ligand in palladium-catalyzed cross-couplings, while 5-methyl-1,3-oxazole-4-carboxylic acid is a precursor for antimicrobial agents. The additional alkyl chain in the target molecule enhances lipophilicity, potentially improving blood-brain barrier penetration compared to its simpler analogs.
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
5-methyl-2-[(1R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChI Key |
DEPZCAABWGAVSR-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of β-Hydroxy Amides
This method leverages β-hydroxy amide precursors, which undergo intramolecular dehydration to form the oxazole ring. Key steps include:
- Synthesis of β-hydroxy amide : Condensation of aldehydes with hydroxylamine derivatives.
- Cyclodehydration : Activated by reagents like Deoxo-Fluor® or under acidic conditions.
Example Reaction Pathway :
$$ \text{RCHO} + \text{NH}_2\text{OH} \rightarrow \text{β-hydroxy amide} \xrightarrow{\text{Deoxo-Fluor}} \text{1,3-oxazole} $$
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Deoxo-Fluor® | RT, anhydrous solvent | 87–95% | |
| HCl/MeOH | Reflux, 6–12 h | 65–78% |
Van Leusen Oxazole Synthesis
This method employs tosylmethylisocyanides (TosMICs) and aldehydes in a [3+2] cycloaddition. While typically yielding 5-substituted oxazoles, modifications enable 1,3-oxazole formation.
Example Reaction :
$$ \text{RCHO} + \text{TosMIC} \xrightarrow{\text{Base}} \text{5-substituted oxazole} $$
For 1,3-oxazole derivatives, alternative aldehydes or catalysts (e.g., β-cyclodextrin) may shift regioselectivity.
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during subsequent reactions.
Reaction Protocol
- Amine substrate : Derived from chiral 3-methylbutylamine or its salts.
- Boc anhydride : Reacted in the presence of a base (e.g., DIEA, DMAP) in polar aprotic solvents.
Optimized Conditions :
| Reagent | Solvent | Base | Yield | Source |
|---|---|---|---|---|
| Boc anhydride | DMF | DIEA | 85–91% | |
| Boc anhydride | CH₂Cl₂ | DMAP | 73–88% |
Key Insight : DMAP accelerates acylation kinetics for sterically hindered amines.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
| Technique | Key Data |
|---|---|
| $$^1$$H NMR | δ 1.38 (s, 9H, Boc), 5.02 (d, J=6.8 Hz, NH) |
| $$^{13}$$C NMR | 155.1 (C=O), 81.6 (tert-butyl C) |
| HRMS | [M+H]⁺ = 312.36 (calc.), 312.35 (obs.) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclodehydration | High yield, simple reagents | Limited regioselectivity |
| Van Leusen | Broad substrate scope | Requires costly TosMICs |
| Silver-mediated | Direct coupling to chiral amines | Long reaction times (>6 d) |
Industrial and Scalability Considerations
- Catalyst Recovery : AgClO₄ is expensive; alternatives (e.g., Cu catalysts) are under exploration.
- Green Chemistry : Aqueous-phase reactions (e.g., DMT-MM in H₂O) reduce solvent waste.
Case Studies and Applications
Chemical Reactions Analysis
Types of Reactions
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The Boc group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and phosphonium ionic liquids for high-temperature deprotection of the Boc group .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further synthetic transformations.
Scientific Research Applications
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the large-scale production of peptides and other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid exerts its effects involves the protection of the amino group. The Boc group is introduced into the molecule to prevent reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Compound A : 5-(1-{[(tert-Butoxycarbonyl)(methyl)amino]ethyl)-1,3-oxazole-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₈N₂O₅
- Molecular Weight : 270.28 g/mol
- Key Features :
- A shorter ethyl chain instead of the 3-methylbutyl group in the target compound.
- Methyl substitution on the BOC-protected amine.
- Shared 1,3-oxazole-4-carboxylic acid core.
- Data: CAS No. 2137585-95-4; purity and biological activity data are unavailable .
Compound B : 2-(1-Methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic Acid
- Molecular Formula : C₈H₇N₃O₃
- Molecular Weight : 193.16 g/mol
- Key Features: Pyrazole ring replaces the BOC-aminoalkyl chain. Lacks stereochemical complexity and BOC protection. Simpler structure with lower molecular weight.
Compound C : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- Key Features :
- Bicyclic core instead of oxazole.
- Retains BOC and carboxylic acid groups.
- Rigid structure may enhance metabolic stability.
- Data: CAS No. 2410984-39-1; hazards include skin/eye irritation .
Physicochemical and Functional Comparisons
Biological Activity
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by its oxazole heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula: C15H24N2O5
- Molecular Weight: 312.36 g/mol
- CAS Number: 1418113-44-6
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. For instance, in a study involving various oxazole derivatives, compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate |
| Compound C | Candida albicans | Effective |
Anticancer Activity
The anticancer potential of oxazole derivatives has been documented in various studies. For example, compounds related to the oxazole structure have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in several cancer lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxazole derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research has shown that oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Effects of Oxazole Derivatives
| Compound | Inhibition (% COX Activity) |
|---|---|
| Compound D | 75% |
| Compound E | 60% |
| Compound F | 50% |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
